![molecular formula C14H20N2O3S B11116300 1-[(3-Methoxyphenyl)sulfonyl]-4-(prop-2-en-1-yl)piperazine](/img/structure/B11116300.png)
1-[(3-Methoxyphenyl)sulfonyl]-4-(prop-2-en-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-METHOXYBENZENESULFONYL)-4-(PROP-2-EN-1-YL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxybenzenesulfonyl group and a prop-2-en-1-yl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHOXYBENZENESULFONYL)-4-(PROP-2-EN-1-YL)PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzenesulfonyl chloride and prop-2-en-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-(3-METHOXYBENZENESULFONYL)-4-(PROP-2-EN-1-YL)PIPERAZINE may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and efficiency, and the purification steps are streamlined to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-METHOXYBENZENESULFONYL)-4-(PROP-2-EN-1-YL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(3-METHOXYBENZENESULFONYL)-4-(PROP-2-EN-1-YL)PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-METHOXYBENZENESULFONYL)-4-(PROP-2-EN-1-YL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-METHOXYBENZENESULFONYL)-4-(METHYL)PIPERAZINE
- 1-(3-METHOXYBENZENESULFONYL)-4-(ETHYL)PIPERAZINE
- 1-(3-METHOXYBENZENESULFONYL)-4-(BUTYL)PIPERAZINE
Uniqueness
1-(3-METHOXYBENZENESULFONYL)-4-(PROP-2-EN-1-YL)PIPERAZINE is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H20N2O3S |
|---|---|
Molecular Weight |
296.39 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-4-prop-2-enylpiperazine |
InChI |
InChI=1S/C14H20N2O3S/c1-3-7-15-8-10-16(11-9-15)20(17,18)14-6-4-5-13(12-14)19-2/h3-6,12H,1,7-11H2,2H3 |
InChI Key |
KTXBGGNNHNRTLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11116219.png)
![{2-[4-(2-Methylpropyl)phenyl]quinolin-4-yl}(pyrrolidin-1-yl)methanone](/img/structure/B11116224.png)
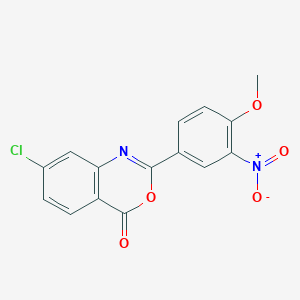
![N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11116240.png)
![3-methoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B11116241.png)
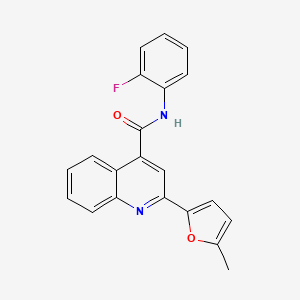
![Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B11116249.png)
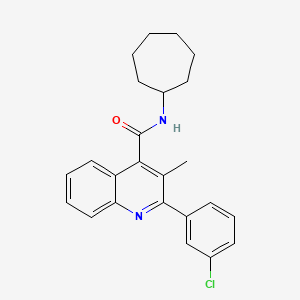
![N,N,4-trimethyl-2-{[(4-phenylpiperazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B11116267.png)
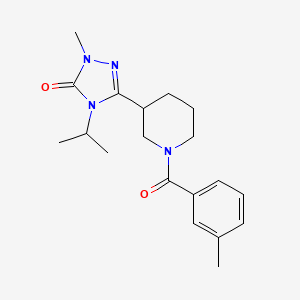
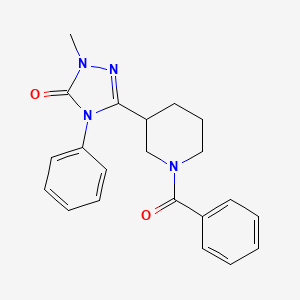
![1-[(3-Methoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B11116277.png)
![2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-1-one](/img/structure/B11116281.png)
![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B11116287.png)
